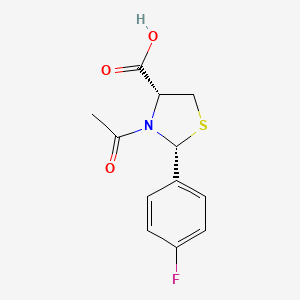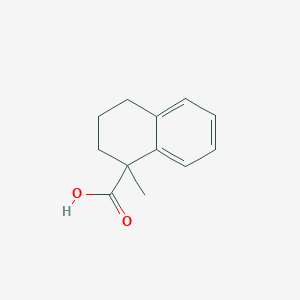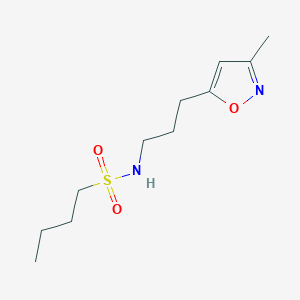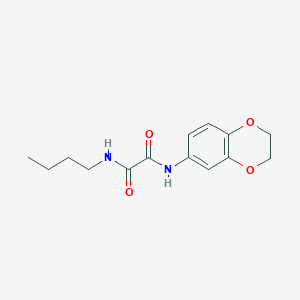
2-(4-Fluorophenyl)-1-phenylethan-1-amine
Overview
Description
Scientific Research Applications
Novel Materials for OLEDs
The development of new bipolar fluorophores for organic light-emitting diodes (OLEDs) has been a significant area of application. For instance, a derivative incorporating electron-withdrawing and electron-donating groups based on an indirect linkage has shown promising results in improving OLED performance. This material, designed to enhance violet-blue emission and thermal stability, demonstrates balanced carrier mobility and impressive external quantum efficiency in non-doped OLEDs. Furthermore, its high triplet energy makes it an excellent host for phosphorescent OLEDs, achieving high efficiency with low roll-off at elevated brightness levels (Liu et al., 2016).
Anion Exchange Polymer Electrolytes
Another notable application is in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reactions. This method offers precise control over cation functionality, enabling the direct integration of guanidinium into stable phenyl rings, which is crucial for developing high-performance polymer electrolytes (Kim et al., 2011).
Curing Systems in Polymer Chemistry
The reactivity and mechanism of amine curing systems with benzoxazine monomers have also been extensively studied. Amines like m-phenylenediamine among others have shown to rapidly cure with benzoxazine monomers, enhancing the material properties of thermosetting resins. This research aids in improving the chemical structure, material properties, and processability of these resins (Sun et al., 2015).
Photophysical Studies
In the realm of photophysical properties, studies on borondipyrromethene (BODIPY) analogues have provided insights into how the introduction of different substituents affects fluorescence quantum yields and lifetimes. These findings are crucial for designing efficient fluorophores for bioimaging and sensing applications (Qin et al., 2005).
Security Ink Applications
Research into novel V-shaped molecules and their line-shaped isomers for multi-stimuli responsive materials has led to applications in security inks. These materials exhibit reversible color changes under mechanical force or pH stimuli, making them potential candidates for anti-counterfeiting measures (Lu & Xia, 2016).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,14H,10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQDRYHDTUWMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-ethoxyphenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872180.png)
![2-(4-chlorophenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872183.png)

![4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2872187.png)
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)



![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)
![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2872199.png)

